molecular formula C8H15NS B13484037 6-Thia-9-azaspiro[4.5]decane

6-Thia-9-azaspiro[4.5]decane

Cat. No.: B13484037
M. Wt: 157.28 g/mol
InChI Key: NYMVBAWBYNHPCH-UHFFFAOYSA-N
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Description

6-Thia-9-azaspiro[4This compound belongs to the class of azaspiro compounds, which are known for their diverse biological activities and complex molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thia-9-azaspiro[4.5]decane typically involves the formation of the spirocyclic structure through various synthetic routes. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spirocyclic ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Thia-9-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Substituted azaspiro compounds

Scientific Research Applications

6-Thia-9-azaspiro[4.5]decane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Thia-9-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with cellular receptors and signaling pathways, leading to modulation of cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxa-9-azaspiro[4.5]decane
  • 6-Thia-1-azaspiro[4.5]decane
  • 6,10-Dioxaspiro[4.5]decane

Uniqueness

6-Thia-9-azaspiro[4.5]decane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both synthetic and biological contexts .

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

6-thia-9-azaspiro[4.5]decane

InChI

InChI=1S/C8H15NS/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2

InChI Key

NYMVBAWBYNHPCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCCS2

Origin of Product

United States

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